molecular formula C12H16O4 B2394278 Methyl 4-butoxy-2-hydroxybenzoate CAS No. 86840-96-2

Methyl 4-butoxy-2-hydroxybenzoate

Cat. No.: B2394278
CAS No.: 86840-96-2
M. Wt: 224.256
InChI Key: FLHQOBMRZRWHNH-UHFFFAOYSA-N
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Description

Methyl 4-butoxy-2-hydroxybenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of a butoxy group at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action:

Methyl 4-butoxy-2-hydroxybenzoate, also known as methylparaben , belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters. Its chemical structure includes a benzoic acid moiety esterified with an alkyl group (in this case, a butoxy group) and para-substituted with a hydroxyl group . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butoxy-2-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 1-iodobutane with methyl 2,4-dihydroxybenzoate in the presence of potassium carbonate in acetone under reflux conditions and an inert atmosphere . The reaction typically yields a high percentage of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butoxy-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Methyl 4-butoxy-2-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.

    Propyl 4-hydroxybenzoate: Another paraben derivative with a propyl group.

Uniqueness

Methyl 4-butoxy-2-hydroxybenzoate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other parabens. This structural difference can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other parabens may not be as effective .

Properties

IUPAC Name

methyl 4-butoxy-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQOBMRZRWHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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